
10-bromoanthracene-9-carbaldehyde
Overview
Description
10-Bromoanthracene-9-carbaldehyde (CAS: 93496-77-6) is a polycyclic aromatic hydrocarbon derivative with the molecular formula C₁₅H₉BrO and a molecular weight of 285.14 g/mol . Its structure features an anthracene backbone substituted with a bromine atom at position 10 and a formyl (-CHO) group at position 7. This compound is a key intermediate in organic synthesis, particularly in the preparation of oxime derivatives (e.g., 10-bromo-9-anthraldehyde oxime, synthesized in 91% yield via hydroxylamine hydrochloride ) and conjugated systems like nitrovinylanthracenes . It also serves as a precursor for luminescent materials in organic light-emitting diodes (OLEDs) . The aldehyde group enables diverse reactivity, including condensations and cycloadditions, while the bromine atom facilitates cross-coupling reactions .
Preparation Methods
The synthesis of 10-bromoanthracene-9-carbaldehyde typically involves the bromination of anthracene followed by formylation. One common method is the Vilsmeier-Haack reaction, where anthracene is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 9-position. Subsequent bromination using bromine or N-bromosuccinimide (NBS) yields this compound .
Chemical Reactions Analysis
10-bromoanthracene-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with primary amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Photonic Applications
Fluorescent Materials :
10-Bromoanthracene-9-carbaldehyde has been investigated for its potential as a building block for fluorescent materials. Its derivatives have shown promise in creating luminescent compounds that can be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of this compound into polymer matrices has been shown to enhance the photophysical properties of the resulting materials .
Two-Photon Absorbers :
Research indicates that anthracene derivatives, including this compound, can serve as effective two-photon absorbers. These materials are crucial in advanced imaging techniques and photodynamic therapy due to their ability to absorb two photons simultaneously, allowing for deeper tissue penetration .
Medicinal Chemistry
Anticancer Activity :
Recent studies have highlighted the pro-apoptotic effects of compounds derived from this compound. Specifically, nitrovinylanthracenes synthesized from this compound have demonstrated significant cytotoxicity against chronic lymphocytic leukemia (CLL) and Burkitt’s lymphoma cell lines. The IC50 values for these compounds were found to be considerably lower than those of conventional treatments, indicating their potential as therapeutic agents .
Targeting Cancer Pathways :
The structure-activity relationship studies suggest that modifications of the this compound scaffold can lead to enhanced biological activity. The nitrostyrene derivatives have been identified as lead compounds for further development targeting specific cancer pathways .
Material Science
Dyes and Pigments :
Due to its unique electronic properties, this compound is utilized in the synthesis of dyes and pigments. Its derivatives are incorporated into various formulations requiring specific colorimetric properties and stability under different environmental conditions .
Case Studies
Mechanism of Action
The mechanism of action of 10-bromoanthracene-9-carbaldehyde is largely determined by its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the bromine atom can participate in substitution reactions. These interactions can affect molecular targets and pathways, making the compound useful in various chemical and biological processes.
Comparison with Similar Compounds
9,10-Dibromoanthracene
- Molecular Formula : C₁₄H₈Br₂
- Molecular Weight : 336.03 g/mol
- Key Features : Two bromine atoms at positions 9 and 10.
- Applications : Used as a building block in cross-coupling reactions and organic electronics.
- Safety : Classified as hazardous (H315: skin irritation, H400: aquatic toxicity) .
- Contrast : Unlike 10-bromoanthracene-9-carbaldehyde, it lacks the aldehyde group, limiting its utility in condensation reactions. Its higher bromination increases electrophilicity but reduces solubility .
9-Bromoanthracene
- Molecular Formula : C₁₄H₉Br
- Molecular Weight : 257.125 g/mol
- Key Features : Single bromine at position 8.
- Applications : Simpler structure for basic halogenation studies or Suzuki couplings.
- Safety: Not classified as hazardous .
- Contrast: The absence of the aldehyde group restricts its use in reactions requiring carbonyl chemistry. Its lower molecular weight and non-polar nature result in different solubility profiles compared to this compound .
10-Butylanthracene-9-carbaldehyde
- Molecular Formula : C₁₉H₁₈O
- Molecular Weight : 262.35 g/mol
- Key Features : A butyl chain at position 10 instead of bromine.
- Applications: Potential use in materials science due to the electron-donating alkyl group.
- Contrast : The butyl substituent enhances lipophilicity and alters electronic properties (electron-donating vs. bromine’s electron-withdrawing effect), affecting conjugation in OLED applications .
(E)-9-Bromo-10-(2-Nitrovinyl) Anthracene
- Molecular Formula: C₁₆H₁₀BrNO₂
- Molecular Weight : 328.17 g/mol
- Key Features : Nitrovinyl group at position 10, synthesized from this compound via condensation with nitromethane.
- Contrast : The nitrovinyl group introduces redox activity and planar conjugation, enabling interactions with biological targets, unlike the parent aldehyde .
9-Anthraldehyde Oxime
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 10-bromoanthracene-9-carbaldehyde, and how does reaction optimization impact yield?
- Methodological Answer : The compound is synthesized via bromination of anthracene derivatives. For example, this compound (5 ) serves as a precursor for oxime derivatives when reacted with hydroxylamine hydrochloride in anhydrous MeCN under reflux, using triethylamine as a base. This method achieves a 91% yield . Reaction optimization includes controlling temperature (reflux conditions), solvent purity (anhydrous MeCN), and stoichiometric ratios of reagents.
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer : Characterization typically combines 1H NMR , HPLC , and mass spectrometry. For related brominated anthracenes (e.g., 9,10-dibromoanthracene), 1H NMR signals for aromatic protons appear at δ 8.60 and 7.66 ppm in CDCl₃ . HPLC purity assessments (≥98%) are critical for confirming the absence of by-products like unreacted anthracene or over-brominated derivatives .
Q. What safety protocols are essential when handling brominated anthracene derivatives in the lab?
- Methodological Answer : Brominated anthracenes (e.g., 9,10-dibromoanthracene) are classified as hazardous under CLP regulations (H315, H319, H335, H400) . Required precautions include:
- Use of fume hoods and gas traps for HBr emissions during synthesis .
- Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
- Waste disposal via certified chemical waste services to avoid environmental release .
Advanced Research Questions
Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromine at position 10 deactivates the anthracene ring, directing electrophilic substitutions to the less hindered 9-carbaldehyde group. This electronic profile facilitates Suzuki-Miyaura couplings or nucleophilic additions at the aldehyde position. Comparative studies with non-brominated analogs (e.g., anthracene-9-carbaldehyde) show reduced reactivity in brominated derivatives due to decreased electron density .
Q. What contradictions exist in reported synthetic yields for this compound derivatives, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in yields (e.g., 91% for oxime derivatives vs. lower yields in other bromination methods ) often stem from:
- Solvent effects : Polar aprotic solvents (MeCN, DCM) improve solubility and reaction homogeneity compared to DMSO or THF .
- Purification challenges : Column chromatography with silica gel (hexane/EtOAc gradients) effectively isolates the product from brominated by-products.
- Analytical validation : Use GC-MS or HPLC to quantify impurities and adjust stoichiometry .
Q. How can triplet-triplet annihilation studies inform the photophysical properties of this compound?
- Methodological Answer : Triplet-triplet extinction coefficients (ε) for anthracene derivatives are determined via ground-state depletion methods using flash photolysis. For 9-bromoanthracene, ε values in cyclohexane reach 66,500 ± 3,250 dm³·mol⁻¹·cm⁻¹ at λ_max for T-T absorption. Bromine’s heavy-atom effect enhances intersystem crossing, increasing triplet-state populations compared to non-brominated analogs .
Properties
Molecular Formula |
C15H9BrO |
---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
10-bromoanthracene-9-carbaldehyde |
InChI |
InChI=1S/C15H9BrO/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-9H |
InChI Key |
YPRQOJZRPXMBMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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